molecular formula C27H26ClN3O3 B11427131 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11427131
M. Wt: 476.0 g/mol
InChI Key: OUOQHZBAVFSLNY-UHFFFAOYSA-N
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Description

1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and various substituents including chloro, methoxy, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the pyrrolidinone ring, and the attachment of the various substituents. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-CHLORO-2-METHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C27H26ClN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O3/c1-18-6-5-7-21(14-18)34-13-12-30-23-9-4-3-8-22(23)29-27(30)19-15-26(32)31(17-19)24-16-20(28)10-11-25(24)33-2/h3-11,14,16,19H,12-13,15,17H2,1-2H3

InChI Key

OUOQHZBAVFSLNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)Cl)OC

Origin of Product

United States

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